2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole
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Overview
Description
2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole is a useful research compound. Its molecular formula is C14H15FN2O3S2 and its molecular weight is 342.4. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Disposition in Humans
One study investigates the metabolism and disposition of a novel orexin receptor antagonist, which shares structural similarities with the compound , highlighting the compound's principal route of metabolism and its elimination through feces and urine, demonstrating the body's processing of such compounds (Renzulli et al., 2011).
Environmental Exposure
Another study focuses on the environmental exposure to organophosphorus and pyrethroid pesticides in children, indirectly relating to the broader context of chemical exposure and potential health effects in susceptible populations, particularly emphasizing the importance of monitoring and regulating chemical exposure (Babina et al., 2012).
Risk Assessment of Chemicals
Research on the skin sensitization caused by an antimicrobial agent used in consumer products demonstrates the application of quantitative risk assessment methods to evaluate the health risks associated with chemical exposure, underlining the necessity of pre-marketing assessments for safety (Fukushima et al., 2023).
Monitoring Human Exposure to PFCs
A study on the measurement of perfluorinated compounds in human serum and milk illustrates the use of advanced analytical methods to monitor human exposure to environmental contaminants, offering insights into the implications of such exposure for public health (Kuklenyik et al., 2004).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine ring structure have been found to have a wide range of biological activities . The pyrrolidine ring is a common feature in many biologically active compounds and is often used by medicinal chemists to develop new drugs .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives can interact with various biological targets due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a similar pyrrolidine ring structure have been found to interact with various biochemical pathways, influencing a wide range of biological activities .
Result of Action
Compounds with a similar pyrrolidine ring structure have been found to have a wide range of biological activities .
Properties
IUPAC Name |
2-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3S2/c1-10-8-11(15)2-3-13(10)22(18,19)17-6-4-12(9-17)20-14-16-5-7-21-14/h2-3,5,7-8,12H,4,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBNEHDAYKVBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.